molecular formula C12H6F2N4O B4344733 7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE

7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE

Cat. No.: B4344733
M. Wt: 260.20 g/mol
InChI Key: OWGRFCUQKZSBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE” is a heterocyclic compound that contains both pyrazole and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE” typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Formation of the pyrimidine ring: This involves the cyclization of the pyrazole intermediate with a suitable nitrile and aldehyde under acidic or basic conditions.

    Introduction of the difluoromethyl group: This can be done using difluoromethylating agents such as difluoromethyl iodide or bromide under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan ring-opened products, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, it might be studied for its interactions with various enzymes or receptors, potentially leading to the discovery of new drugs or biochemical tools.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent, particularly in areas such as oncology, infectious diseases, or neurological disorders.

Industry

In industry, it could be used in the development of new materials, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The difluoromethyl group could play a role in enhancing the compound’s binding affinity or metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 7-(trifluoromethyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 7-(methyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 7-(difluoromethyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Uniqueness

The presence of the difluoromethyl group in “7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE” may confer unique properties such as increased lipophilicity, metabolic stability, and binding affinity compared to similar compounds with different substituents.

Properties

IUPAC Name

7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2N4O/c13-11(14)9-4-8(10-2-1-3-19-10)17-12-7(5-15)6-16-18(9)12/h1-4,6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGRFCUQKZSBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 2
7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 3
Reactant of Route 3
7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 4
Reactant of Route 4
7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 5
7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 6
Reactant of Route 6
7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.